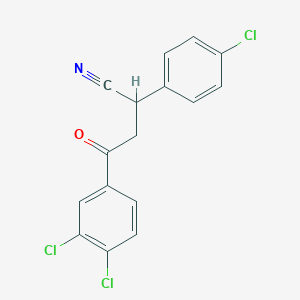
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile is a useful research compound. Its molecular formula is C16H10Cl3NO and its molecular weight is 338.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Structural Characterization
Research on compounds closely related to 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, has involved detailed DFT and TD-DFT/PCM calculations. These studies have been aimed at determining molecular structure, spectroscopic characterization, and investigating NLO (Nonlinear Optical) and NBO (Natural Bond Orbital) analyses. The findings suggest potential applications in the fields of biological potentials and corrosion inhibition, highlighting the compound's versatility beyond its basic chemical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photocatalytic and Photoelectrochemical Applications
Research on 4-chlorophenol, a structurally similar compound, has led to the development of sensitive photoelectrochemical sensors for detecting toxic chlorinated organic pollutants. The study designed a sensor based on the heterojunction between BiPO4 nanocrystal and BiOCl nanosheet, demonstrating enhanced photoelectrochemical performance due to effective separation of photoinduced electron-hole pairs. This work signifies the potential for developing effective analytical methods for monitoring chlorophenolic compounds in water, showcasing the environmental applications of related chemical research (Yan et al., 2019).
Environmental Degradation and Removal
The removal and degradation of chlorophenolic compounds from the environment have been a significant focus of scientific research, given their toxicity and persistence. Advanced oxidation processes based on redox cycles, such as the Cr(III)/Cr(VI) system, have been explored for the oxidative degradation of 4-chlorophenol, a related compound. These studies highlight the potential for applying similar chemical principles in developing advanced oxidation technologies for the removal of toxic pollutants from water, thereby contributing to environmental protection and sustainability (Bokare & Choi, 2011).
Molecular Docking and Biological Activity
Further investigations into structurally related compounds have explored their biological activities through molecular docking studies. Research on derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid has provided insights into their potential inhibitory effects on biological targets such as the Placenta growth factor (PIGF-1). Such studies offer a foundation for the development of novel pharmaceuticals and therapeutic agents, demonstrating the broader implications of research on chlorophenyl compounds in the medical and pharmaceutical fields (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-13-4-1-10(2-5-13)12(9-20)8-16(21)11-3-6-14(18)15(19)7-11/h1-7,12H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUMTAITXAMYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


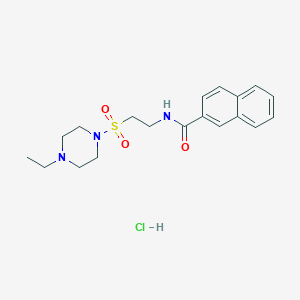
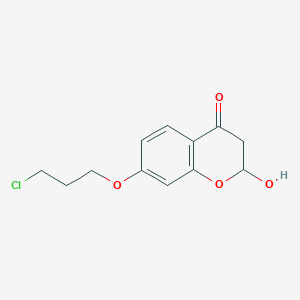
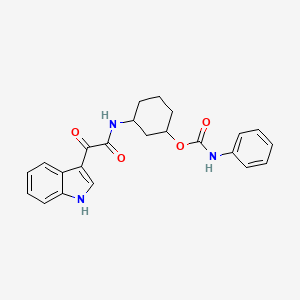

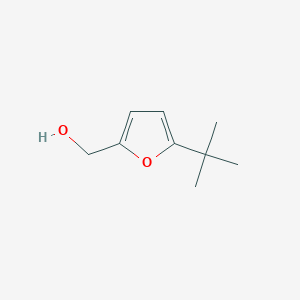

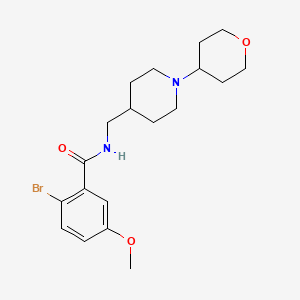

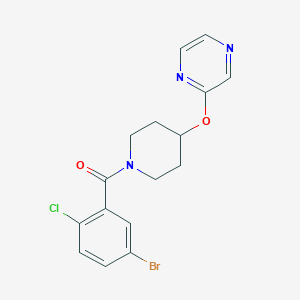
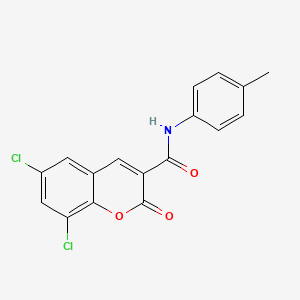
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)
